molecular formula C15H21NO5 B8100293 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methylbenzoic acid

2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methylbenzoic acid

Cat. No.: B8100293
M. Wt: 295.33 g/mol
InChI Key: IOQHIDRTVBEGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methylbenzoic acid is a chemical compound with the molecular formula C14H19NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions . This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . The reactions are typically carried out under controlled temperature and pressure conditions to ensure consistency and purity of the final product.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methylbenzoic acid is unique due to its combination of a Boc-protected amine, an ethoxy linkage, and a carboxylic acid group. This combination provides versatility in synthetic applications, allowing for multiple functionalization options and stability during reactions .

Properties

IUPAC Name

3-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-10-6-5-7-11(13(17)18)12(10)20-9-8-16-14(19)21-15(2,3)4/h5-7H,8-9H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQHIDRTVBEGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)OCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.